molecular formula C8H13N3S B1431855 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine CAS No. 1368330-42-0

3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine

Cat. No. B1431855
M. Wt: 183.28 g/mol
InChI Key: IUFIIULJYKCGLR-UHFFFAOYSA-N
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Description

The compound “3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine” is a chemical compound with a molecular formula of C12H16N4S21. However, there is limited information available about this specific compound. It is important to note that the compound is not widely studied or used, and therefore, detailed information about its properties and applications may not be readily available2.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine”. However, pyrazole derivatives have been synthesized in various steps with acceptable reaction procedures with quantitative yields3. The synthesis of these compounds often involves reactions with various benzaldehydes3.



Molecular Structure Analysis

The molecular structure of “3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine” is not readily available in the literature. However, the molecular structure of a compound can be predicted based on its molecular formula and the known structures of similar compounds. For example, the compound has a pyrazole ring, which is a five-membered ring with two nitrogen atoms4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine”. However, pyrazole derivatives are known to undergo a variety of chemical reactions, including reactions with various benzaldehydes3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine” are not readily available. However, similar compounds have been reported to have high thermal and chemical stability6.


Scientific Research Applications

  • Antifungal Activity

    • Field : Medicinal Chemistry
    • Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .
    • Method : The compounds were synthesized and their activities were tested by an in vitro mycelia growth inhibition assay .
    • Results : Most of the compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
  • Synthesis of Tricyclic, Trifluoromethylated Indenopyrazole

    • Field : Organic Chemistry
    • Application : A new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
    • Method : The compound was synthesized through the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine .

Safety And Hazards

The safety and hazards associated with “3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine” are not known. However, it is always important to handle chemical compounds with care and use appropriate safety measures7.


Future Directions

The future directions for the study and application of “3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine” are not clear due to the limited information available. However, pyrazole derivatives are of interest in the field of medicinal chemistry due to their diverse biological activities8. Further research could explore the potential applications of this compound in various fields.


properties

IUPAC Name

3-(1-methylpyrazol-4-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-11-5-7(4-10-11)8-6-12-3-2-9-8/h4-5,8-9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFIIULJYKCGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CSCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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